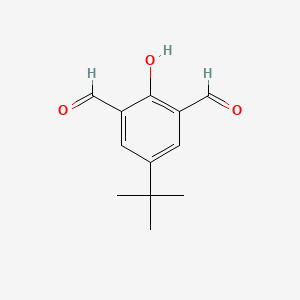

5-(tert-Butyl)-2-hydroxyisophthalaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNTWZJPCLUXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383990 | |

| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84501-28-0 | |

| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde, a valuable building block in coordination chemistry and materials science. This document details established synthetic protocols, including the Duff and Reimer-Tiemann reactions, and presents a thorough compilation of its physicochemical properties. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in current literature, its utility in synthesizing Schiff bases and metal complexes with diverse biological activities suggests its potential as a scaffold in medicinal chemistry. This guide is intended to be a foundational resource for researchers interested in the application and further investigation of this compound.

Introduction

This compound, also known by its synonym 4-tert-Butyl-2,6-diformylphenol, is an aromatic organic compound characterized by a phenol ring substituted with a tert-butyl group and two formyl (aldehyde) groups ortho to the hydroxyl group. This unique substitution pattern makes it a versatile precursor for the synthesis of a variety of derivatives, most notably Schiff bases and their corresponding metal complexes, known as salen-type ligands.[1][2][3] These derivatives have garnered significant interest due to their wide range of applications in catalysis, materials science, and as biologically active agents.[4][5][6] This guide aims to provide a detailed technical overview of its synthesis and properties to facilitate its use in research and development.

Synthesis

The introduction of two formyl groups onto the 4-tert-butylphenol backbone is typically achieved through electrophilic aromatic substitution reactions. The two most prominent methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.

Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7] A modified Duff reaction using trifluoroacetic acid (TFA) as both the solvent and catalyst has been shown to be effective for the diformylation of 4-substituted phenols.

A general workflow for the synthesis of this compound via the Duff reaction is depicted below.

Caption: Synthetic workflow for this compound.

This protocol is adapted from established literature procedures for the diformylation of 4-tert-butylphenol.

Materials:

-

4-tert-Butylphenol

-

Hexamethylenetetramine (HMTA)

-

Anhydrous Trifluoroacetic Acid (TFA)

-

4 M Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-tert-butylphenol and hexamethylenetetramine (2 equivalents) in anhydrous trifluoroacetic acid.

-

Heat the resulting solution to reflux under a nitrogen atmosphere for 24 hours. The color of the solution may change during this time.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 4 M HCl and stir for 10 minutes.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, wash with 4 M HCl and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, which employs chloroform in a basic solution.[8][9] The reactive species is dichlorocarbene, which is generated in situ. While this method is effective, it can sometimes lead to a mixture of mono- and di-formylated products, as well as para-substituted isomers.

Caption: Key steps in the Reimer-Tiemann formylation.

Materials:

-

4-tert-Butylphenol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Dissolve 4-tert-butylphenol in an aqueous solution of sodium or potassium hydroxide.

-

Add chloroform to the solution. The reaction is often carried out in a biphasic system with vigorous stirring.

-

Heat the mixture under reflux for several hours. The reaction can be exothermic and may require initial heating to start.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

-

The product can then be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(tert-Butyl)-2-hydroxybenzene-1,3-dicarbaldehyde | [11] |

| Synonyms | 4-tert-Butyl-2,6-diformylphenol | [12][13] |

| CAS Number | 84501-28-0 | [12][13] |

| Molecular Formula | C₁₂H₁₄O₃ | [11] |

| Molecular Weight | 206.24 g/mol | [11][12] |

| Appearance | White to yellow crystalline powder | [13] |

| Melting Point | 99-103 °C | [12] |

| Solubility | Soluble in common organic solvents | |

| pKa | (Not available) |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned spectrum for the diformyl product was not found in the search results, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the structure and data from similar compounds.

-

¹H NMR: Expected signals would include a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), singlets for the two aromatic protons, a singlet for the two aldehyde protons, and a singlet for the nine protons of the tert-butyl group.

-

¹³C NMR: Expected signals would include those for the two aldehyde carbons, the aromatic carbons (including those bearing the hydroxyl, tert-butyl, and aldehyde groups, as well as the unsubstituted aromatic carbons), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

For the related mono-formylated compound, 5-tert-butyl-2-hydroxybenzaldehyde, the following NMR data has been reported:

-

¹H NMR (300 MHz, CDCl₃): δ 10.86 (s, 1H, ArOH), 9.87 (s, 1H, HC=O), 7.57 (dd, 1H, ArH), 7.50 (d, 1H, ArH), 6.92 (d, 1H, ArH), 1.31 (s, 9H, C(CH₃)₃).[14]

-

¹³C NMR (75 MHz, CDCl₃): δ 190.7 (CHO), 159.3 (Ar-Cq-OH), 142.6 (Ar-Cq-tButyl), 134.6 (Ar-CH), 129.6 (Ar-CH), 119.8 (Ar-CH), 117.0 (Ar-CH), 33.9 (C(CH₃)₃), 31.1 (C(CH₃)₃).[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹ for the tert-butyl group.

-

C=O stretch (aldehyde): A strong, sharp band in the region of 1650-1700 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch (phenol): A band in the region of 1200-1260 cm⁻¹.

Biological Activities and Applications in Drug Development

Currently, there is a lack of direct evidence in the scientific literature describing specific biological activities or signaling pathway modulation by this compound itself. Searches for its involvement in drug development did not yield significant results.

However, the primary application of this compound is in the synthesis of Schiff bases and their metal complexes.[12] These derivatives have been the subject of extensive research and have demonstrated a wide array of biological activities, including:

-

Antimicrobial and Antifungal Activity: Schiff bases are known to possess significant antibacterial and antifungal properties.[4][5][6]

-

Anticancer Activity: Certain metal complexes of salen-type ligands have been investigated for their cytotoxic effects on cancer cell lines.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, and derivatives of this aldehyde may retain or exhibit enhanced antioxidant capabilities.[4]

The biological activity of these Schiff base derivatives is often attributed to the imine group (-C=N-) and the ability of the overall ligand to chelate metal ions.[4] Therefore, this compound serves as a critical scaffold for the development of potentially therapeutic agents. Further research is warranted to explore the direct biological effects of the parent aldehyde.

It is important to note that some related phenolic compounds, such as 2,4-di-tert-butylphenol, have been investigated for their potential as endocrine disruptors by activating retinoid X receptors (RXRs), which are involved in various signaling pathways.[15] Whether this compound shares such activities remains to be determined.

Conclusion

This compound is a synthetically accessible and versatile intermediate. The Duff and Reimer-Tiemann reactions provide viable routes for its preparation from 4-tert-butylphenol. Its well-defined physical and chemical properties make it a reliable starting material for further chemical synthesis. While direct biological data on the compound itself is scarce, its role as a precursor to a wide range of biologically active Schiff bases and metal complexes underscores its importance in medicinal chemistry and drug discovery research. This guide provides the necessary foundational information for researchers to utilize and further investigate this valuable chemical entity.

References

- 1. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Synthesis and characterization of salen and thiocyanate complexes with Co 2+ , Fe 3+ , Cu 2+ , and Mn 2+ transition metal cations | Semantic Scholar [semanticscholar.org]

- 4. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Contact Support [mychemblog.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]

- 11. 5-Tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | C12H14O3 | CID 2798276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 5-tert-Butyl-2-hydroxyisophthalaldehyde | 84501-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 4-tert-Butyl-2,6-diformylphenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-tert-Butyl-2,6-diformylphenol. This versatile aromatic aldehyde is a key building block in supramolecular chemistry and the development of novel therapeutic agents. This document details its physicochemical properties, spectroscopic signature, and a robust protocol for its synthesis. Furthermore, it explores its role as a precursor to Schiff bases and their metal complexes, highlighting their potential in targeting various biological pathways relevant to drug discovery.

Physicochemical Properties

4-tert-Butyl-2,6-diformylphenol is a pale yellow solid at room temperature. Its core structure consists of a phenol ring substituted with a bulky tert-butyl group at the para position and two formyl (aldehyde) groups at the ortho positions relative to the hydroxyl group. This unique substitution pattern imparts specific reactivity and steric hindrance, making it a valuable synthon in organic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 84501-28-0 | [1] |

| Melting Point | 99-103 °C | [1] |

| Appearance | Pale yellow solid | Inferred from general chemical knowledge |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and acetone. | Inferred from general chemical knowledge |

| SMILES | CC(C)(C)c1cc(C=O)c(O)c(C=O)c1 | [1] |

| InChI | 1S/C12H14O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-7,15H,1-3H3 | [1] |

Synthesis

The most common and effective method for the synthesis of 4-tert-Butyl-2,6-diformylphenol is a modified Duff reaction. This one-pot synthesis utilizes 4-tert-butylphenol and hexamethylenetetramine in an acidic medium.

Experimental Protocol: Modified Duff Reaction

This protocol is a synthesized procedure based on established methodologies for the Duff reaction.

Materials:

-

4-tert-Butylphenol

-

Hexamethylenetetramine

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 4 M

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol in trifluoroacetic acid.

-

Add hexamethylenetetramine to the solution (a molar ratio of approximately 1:2 of phenol to hexamethylenetetramine is recommended for diformylation).

-

Heat the reaction mixture to reflux and maintain for 24 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 4 M hydrochloric acid.

-

Allow the mixture to stand overnight to facilitate the hydrolysis of the intermediate and precipitation of the product.

-

Collect the crude product by filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-tert-Butyl-2,6-diformylphenol as a pale yellow solid.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 4-tert-Butyl-2,6-diformylphenol.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | s | 1H | Phenolic -OH |

| ~10.2 | s | 2H | Aldehydic -CHO |

| ~8.0 | s | 2H | Aromatic H (meta to -OH) |

| ~1.3 | s | 9H | tert-Butyl -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Aldehydic C=O |

| ~160 | Aromatic C-OH |

| ~145 | Aromatic C-C(CH₃)₃ |

| ~138 | Aromatic CH (meta to -OH) |

| ~125 | Aromatic C-CHO |

| ~35 | Quaternary C of tert-Butyl |

| ~31 | Methyl C of tert-Butyl |

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch (phenolic) |

| 2960 - 2870 | C-H stretch (aliphatic, tert-butyl) |

| 2850, 2750 | C-H stretch (aldehydic) |

| 1680 - 1660 | C=O stretch (aldehydic) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1200 - 1100 | C-O stretch (phenolic) |

Mass Spectrometry (EI-MS) (Predicted)

| m/z | Assignment |

| 206 | [M]⁺ (Molecular ion) |

| 191 | [M - CH₃]⁺ |

| 177 | [M - CHO]⁺ |

| 149 | [M - C₄H₉]⁺ |

Role in Drug Development and Signaling Pathways

4-tert-Butyl-2,6-diformylphenol serves as a critical precursor for the synthesis of a wide array of Schiff bases and their corresponding metal complexes. These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The imine (-C=N-) linkage in Schiff bases is crucial for their biological function, and the overall activity can be fine-tuned by the choice of the amine reactant and the coordinated metal ion.

Synthesis of Bioactive Schiff Bases

The two aldehyde groups of 4-tert-Butyl-2,6-diformylphenol can readily undergo condensation reactions with primary amines to form Schiff bases. This allows for the creation of a diverse library of compounds with varying steric and electronic properties.

Caption: Synthesis of bioactive Schiff bases and their metal complexes.

Potential Signaling Pathways and Therapeutic Targets

Schiff base derivatives of 4-tert-Butyl-2,6-diformylphenol have shown promise in several therapeutic areas, primarily through their interaction with key biological molecules and pathways.

-

Anticancer Activity: Many Schiff bases and their metal complexes exhibit significant cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include:

-

DNA Intercalation and Cleavage: The planar aromatic structures can intercalate between DNA base pairs, disrupting DNA replication and transcription. Some metal complexes can also induce oxidative cleavage of the DNA backbone.

-

Enzyme Inhibition: These compounds can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

-

Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

-

-

Antimicrobial Activity: The imine group in Schiff bases has been shown to be crucial for their antibacterial and antifungal properties. The chelation of metal ions can enhance this activity. The proposed mechanisms include:

-

Disruption of Cell Wall Synthesis: Interference with the enzymatic machinery responsible for building and maintaining the bacterial or fungal cell wall.

-

Inhibition of Protein Synthesis: Binding to ribosomes and inhibiting the translation of essential proteins.

-

Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which are toxic to microbial cells.

-

References

An In-depth Technical Guide to 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde

CAS Number: 84501-28-0

Synonyms: 4-tert-Butyl-2,6-diformylphenol, 5-tert-Butyl-2-hydroxyisophthalaldehyde

This technical guide provides a comprehensive overview of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, a versatile aromatic aldehyde. The information is tailored for researchers, scientists, and professionals in chemical synthesis and materials science. It is important to note that, based on publicly available scientific literature and databases, there is currently no reported biological or pharmacological activity for this specific compound. Therefore, this guide focuses on its chemical synthesis, physicochemical properties, and established applications.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 99-103 °C | |

| Boiling Point | 267.8 °C at 760 mmHg (Predicted) | |

| Density | 1.159 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

Synthesis

2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is synthesized via a modified Duff reaction, which involves the formylation of a phenol. The most common starting material is 4-tert-butylphenol.

Synthetic Workflow

The synthesis involves the reaction of 4-tert-butylphenol with hexamethylenetetramine in the presence of an acid catalyst, typically anhydrous trifluoroacetic acid, to introduce two formyl groups onto the aromatic ring, ortho to the hydroxyl group.

Experimental Protocol: Modified Duff Reaction

The following protocol is a representative procedure for the synthesis of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde.

Materials:

-

4-tert-Butylphenol

-

Hexamethylenetetramine

-

Anhydrous trifluoroacetic acid (TFA)

-

4 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography (optional)

-

Appropriate glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-tert-butylphenol and hexamethylenetetramine in anhydrous trifluoroacetic acid under a nitrogen atmosphere.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 4 M HCl. Stir the mixture for a short period.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic extracts with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product as a white to yellow solid.

Applications

The primary utility of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde lies in its role as a versatile building block in organic synthesis. The presence of two reactive aldehyde groups and a phenolic hydroxyl group allows for a variety of chemical transformations.

Synthesis of Schiff Bases and Macrocyclic Ligands

The aldehyde functionalities readily undergo condensation reactions with primary amines to form Schiff bases (imines). When difunctional amines are used, this reaction can lead to the formation of macrocyclic ligands. These ligands are of significant interest in coordination chemistry for their ability to form stable complexes with a variety of metal ions. The resulting metal complexes have applications in catalysis and materials science.

Precursor for Fluorescent Dyes

This compound is a key intermediate in the synthesis of BODIPY (boron-dipyrromethene) dyes. BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability, making them valuable as fluorescent labels and sensors in various biological and analytical applications.

Biological Activity and Toxicology

As of the date of this document, there is a notable absence of published research on the biological activities of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde. No studies on its mechanism of action, pharmacological effects, or potential therapeutic applications have been found in the public domain.

However, it is important to note that many other substituted salicylaldehydes and their Schiff base derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4][5][6] Metal complexes of such ligands have also shown significant biological potential.[7] These findings suggest that derivatives of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde could be of interest for future biological investigations.

Safety Information

The available safety data for 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is summarized in the table below, based on its GHS classification. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

| Hazard Statement | GHS Classification |

| H315 | Causes skin irritation (Skin Irrit. 2) |

| H319 | Causes serious eye irritation (Eye Irrit. 2) |

| H335 | May cause respiratory irritation (STOT SE 3) |

Conclusion

2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is a valuable and versatile chemical intermediate with well-established synthetic routes and applications in the fields of coordination chemistry and materials science, particularly as a precursor to macrocyclic ligands and fluorescent dyes. While the biological activity of this specific compound remains unexplored, the known bioactivities of related substituted salicylaldehydes suggest that its derivatives may warrant investigation in the context of drug discovery and development. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to exercise appropriate safety precautions when handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ddg-pharmfac.net [ddg-pharmfac.net]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Review Article on Metal Complexes derived from 2’-hydroxyacetophenone based Schiff Base – Oriental Journal of Chemistry [orientjchem.org]

In-Depth Technical Guide: Spectral Data for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 5-(tert-Butyl)-2-hydroxyisophthalaldehyde. The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectral information for compound identification, characterization, and quality control.

Compound Information

IUPAC Name: 5-(tert-Butyl)-2-hydroxybenzene-1,3-dicarbaldehyde Molecular Formula: C₁₂H₁₄O₃[1] Molecular Weight: 206.24 g/mol [1] CAS Number: 84501-28-0[1]

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| 11.55 | Singlet | 1H | OH |

| 10.33 | Singlet | 2H | CHO |

| 8.05 | Singlet | 2H | Ar-H |

| 1.34 | Singlet | 9H | C(CH₃)₃ |

Note: Data obtained from a doctoral thesis and may represent a specific experimental condition.

¹³C NMR Spectroscopy

| Chemical Shift (δ) in ppm | Assignment |

| 192.5 | CHO |

| 165.0 | C-OH |

| 143.0 | C-C(CH₃)₃ |

| 135.5 | Ar-C-H |

| 125.0 | Ar-C-CHO |

| 34.5 | C (CH₃)₃ |

| 31.0 | C(C H₃)₃ |

Note: This is predicted ¹³C NMR data. Experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3179 | O-H stretch |

| 2963 | C-H stretch (aliphatic) |

| 2872 | C-H stretch (aliphatic) |

| 1682 | C=O stretch (aldehyde) |

| 1584 | C=C stretch (aromatic) |

Note: Data obtained from a doctoral thesis and represents significant peaks.

Mass Spectrometry

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 177 | [M - CHO]⁺ |

| 149 | [M - C(CH₃)₃]⁺ |

Note: This is a predicted fragmentation pattern based on the structure. Experimental mass spectrometry data was not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width and acquisition time. For ¹³C NMR, a wider spectral width is necessary.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum. Typically, 8-16 scans are sufficient.

-

Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay may be required for good signal-to-noise. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization source.

Procedure:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample molecules in the gas phase with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[2]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions, and record their abundance.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to deduce the molecular weight and structural features of the compound.

Visualizations

Experimental Workflow for Spectral Analysis

References

An In-depth Technical Guide to the Solubility of 4-tert-Butyl-2,6-diformylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-tert-Butyl-2,6-diformylphenol. While quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide synthesizes known qualitative information and outlines comprehensive experimental protocols for its precise determination. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation development. This document is intended to serve as a foundational resource for researchers and professionals working with 4-tert-Butyl-2,6-diformylphenol, enabling them to make informed decisions regarding solvent selection and handling.

Introduction to 4-tert-Butyl-2,6-diformylphenol

4-tert-Butyl-2,6-diformylphenol is a multifunctional organic compound featuring a phenol backbone substituted with a bulky tert-butyl group and two formyl (aldehyde) groups. Its chemical structure, with both hydrophobic (tert-butyl) and polar (hydroxyl and formyl) moieties, results in a nuanced solubility profile across a range of organic solvents. The strategic placement of the formyl groups ortho to the hydroxyl group allows for intramolecular hydrogen bonding, which can influence its physical properties, including melting point and solubility. This compound serves as a versatile precursor in the synthesis of Schiff bases, macrocycles, and other complex organic molecules.

Solubility Profile

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for 4-tert-Butyl-2,6-diformylphenol. However, based on its structural features and solvents commonly used in its synthesis and purification, a qualitative solubility profile can be inferred. The presence of polar hydroxyl and aldehyde groups suggests solubility in polar organic solvents, while the nonpolar tert-butyl group and benzene ring indicate potential solubility in less polar solvents.

Data Presentation: Qualitative Solubility

The following table summarizes the expected qualitative solubility of 4-tert-Butyl-2,6-diformylphenol in a selection of common organic solvents. This information is derived from general principles of solubility ("like dissolves like") and solvents mentioned in synthetic procedures for related compounds.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl and formyl groups can form hydrogen bonds with the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, DMSO, DMF | Soluble | The polar nature of the solvent can interact with the polar functional groups of the solute. Solvents like N,N-dimethylformamide are often used in reactions involving similar monomers.[1] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble | The large nonpolar tert-butyl group and the aromatic ring contribute to some solubility in nonpolar solvents. However, the polar functional groups will limit extensive solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of intermediate polarity and are often effective at dissolving a wide range of organic compounds. Dichloromethane is a common solvent for reactions involving substituted phenols.[2][3] |

Factors Influencing Solubility

The solubility of 4-tert-Butyl-2,6-diformylphenol is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a key determinant.[4]

-

Hydrogen Bonding: The phenolic hydroxyl group and the two formyl groups can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. This allows for strong interactions with polar protic solvents.

-

Van der Waals Forces: The nonpolar tert-butyl group and the benzene ring contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is an important consideration for processes like recrystallization.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute will also impact its solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many laboratory and industrial processes. The following are detailed methodologies for both qualitative and quantitative assessment of the solubility of 4-tert-Butyl-2,6-diformylphenol.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

4-tert-Butyl-2,6-diformylphenol

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, dichloromethane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or shaker

Procedure:

-

Place approximately 25 mg of 4-tert-Butyl-2,6-diformylphenol into a small, clean, and dry test tube.[5]

-

Add the selected solvent dropwise, starting with 0.25 mL.

-

Vigorously shake or vortex the test tube for 30-60 seconds.[6]

-

Observe the mixture. If the solid has completely dissolved, it is considered soluble.

-

If the solid has not completely dissolved, continue to add the solvent in 0.25 mL increments, with vigorous shaking after each addition, up to a total volume of 3 mL.

-

Record the results as "soluble," "partially soluble," or "insoluble."[6]

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of the compound in a specific solvent at a given temperature.

Materials:

-

4-tert-Butyl-2,6-diformylphenol

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of 4-tert-Butyl-2,6-diformylphenol to a known volume or mass of the chosen solvent in a sealed vial. This creates a saturated solution.

-

Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, letting any undissolved solid sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume or mass of the solution transferred.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight of the dried solute is achieved.

-

Weigh the dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of solution in mL) * 100

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for qualitative solubility determination.

Diagram 2: Molecular Structure and Solvent Interactions

Caption: Interactions influencing solubility.

Conclusion

While specific quantitative solubility data for 4-tert-Butyl-2,6-diformylphenol remains to be extensively published, this guide provides a robust framework for understanding and determining its solubility in various organic solvents. The provided experimental protocols offer reliable methods for generating precise solubility data, which is invaluable for the effective design of synthetic routes, purification strategies, and formulation development. The structural analysis and qualitative predictions serve as a useful starting point for solvent screening and process optimization. It is recommended that researchers perform their own solubility tests, following the outlined procedures, to obtain data specific to their experimental conditions and requirements.

References

Unveiling the Photophysical intricacies of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core photophysical properties of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde and its derivatives. These compounds are of significant interest due to their characteristic photochromism and potential for excited-state intramolecular proton transfer (ESIPT), making them valuable scaffolds in the development of fluorescent probes, sensors, and smart materials. This document provides a consolidated overview of their synthesis, photophysical behavior, and the experimental methodologies used for their characterization.

Core Concepts: Excited-State Intramolecular Proton Transfer (ESIPT)

The key to understanding the unique photophysical properties of this compound derivatives lies in the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). In their ground state, these molecules exist predominantly in the enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde oxygen. Upon photoexcitation, a rapid transfer of the proton occurs from the hydroxyl group (proton donor) to the carbonyl oxygen (proton acceptor), leading to the formation of a transient keto tautomer in the excited state. This process is typically ultrafast, occurring on the femtosecond to picosecond timescale.

The keto tautomer is energetically more favorable in the excited state and is responsible for a characteristic, large Stokes-shifted fluorescence. The subsequent radiative decay from the excited keto state to its ground state, followed by a rapid back-proton transfer, returns the molecule to its original enol form. This cyclic process is the origin of the dual emission often observed in ESIPT-capable molecules, with one emission band corresponding to the enol form and a second, red-shifted band corresponding to the keto form.

dot

Caption: Generalized signaling pathway for the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Photophysical Data

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Reference |

| This compound | Dichloromethane | ~330 | ~450 (Keto) | Not Reported | ~8200 | Inferred from photochromism studies[1] |

| Salicylaldehyde | Ethanol | 324 | 417 (Keto) | 0.463 | ~7000 | [2] |

| Salicylaldehyde Schiff Base 1 | DMF | 350 | 520 (Keto) | 0.35 | ~8700 | [3] |

| Salicylaldehyde Schiff Base 2 | DMF | 360 | 550 (Keto) | 0.28 | ~9300 | [3] |

| 4-(N,N-dimethylamino)salicylaldehyde | Dichloromethane | 390 | 530 (Keto) | 0.76 | ~6800 | [2] |

Note: The data for salicylaldehyde derivatives are provided to illustrate the expected range of photophysical properties. The exact values for this compound derivatives will vary based on their specific substitution patterns.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methods. A common route involves the formylation of 4-tert-butylphenol.

Example Synthesis of a Schiff Base Derivative:

A general procedure for the synthesis of Schiff base derivatives from this compound is as follows:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To this solution, add the desired primary amine (2 equivalents) dropwise at room temperature with constant stirring.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, until the reaction is complete (monitored by Thin Layer Chromatography).

-

Isolation: The resulting Schiff base derivative often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system.

Photophysical Measurements

Standard spectroscopic techniques are employed to characterize the photophysical properties of these derivatives.

UV-Vis Absorption Spectroscopy:

-

Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer.

-

Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Measurements are performed in a 1 cm path length quartz cuvette at room temperature.

Fluorescence Spectroscopy:

-

Emission and excitation spectra are recorded on a spectrofluorometer.

-

The same solutions prepared for absorption measurements are used. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

The excitation wavelength is usually set at the absorption maximum of the enol form.

Fluorescence Quantum Yield Determination:

The fluorescence quantum yield (Φ_F) is typically determined using a relative method, with a well-characterized standard.

-

Standard Selection: A fluorescent standard with a known quantum yield and an emission range that overlaps with the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Data Acquisition: The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths). A series of solutions of varying concentrations (with absorbance < 0.1) are prepared for both the sample and the standard.

-

Calculation: The quantum yield is calculated using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

dot

Caption: A generalized experimental workflow for the synthesis and photophysical characterization of derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with tunable photophysical properties governed by the ESIPT mechanism. The introduction of various substituents onto this core structure allows for the fine-tuning of their absorption and emission characteristics, as well as their quantum yields. This technical guide provides a foundational understanding of these molecules, their synthesis, and characterization. Further systematic studies on a broader range of derivatives are warranted to fully explore their potential in diverse applications, from advanced materials to biomedical imaging and sensing.

References

An In-depth Technical Guide on the Chemical Reactivity of Aldehyde Groups in 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde, also known as 4-tert-butyl-2,6-diformylphenol, is an aromatic dialdehyde with significant potential in synthetic chemistry, particularly in the design of Schiff base ligands and metal complexes. The strategic positioning of a hydroxyl group ortho to two aldehyde functionalities imparts distinct and selective reactivity to these carbonyl groups. This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde groups in this molecule, supported by experimental evidence and theoretical principles. The differential reactivity is a key feature, enabling selective transformations and the synthesis of complex molecular architectures.

Core Principles of Reactivity

The chemical behavior of the aldehyde groups in 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is primarily governed by the presence of the adjacent hydroxyl group. This hydroxyl group forms a strong intramolecular hydrogen bond with one of the ortho aldehyde groups. This non-covalent interaction has a profound impact on the electronic and steric environment of the aldehyde groups, leading to their differential reactivity.

The aldehyde group involved in the intramolecular hydrogen bond is significantly deactivated towards nucleophilic attack. The hydrogen bond reduces the electrophilicity of the carbonyl carbon, making it less susceptible to reaction with nucleophiles. Conversely, the aldehyde group that is not involved in this hydrogen bond remains more electrophilic and, therefore, more reactive. This disparity in reactivity allows for selective mono-functionalization of the dialdehyde.

Key Chemical Transformations

The differential reactivity of the aldehyde groups is most prominently observed in condensation reactions, such as the formation of Schiff bases.

Selective Mono-Schiff Base Formation

Condensation of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde with one equivalent of a primary amine selectively yields a mono-Schiff base. The more reactive, non-hydrogen-bonded aldehyde group undergoes condensation, while the deactivated aldehyde group remains intact. This selective reaction is a valuable tool for the synthesis of asymmetric ligands.

A closely related compound, 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, has been shown to undergo selective condensation to form mono-Schiff bases. For instance, its reaction with 2,4-dichloroaniline results in the formation of 3-[(2,4-Dichlorophenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde. This serves as a strong precedent for the expected reactivity of the tert-butyl analogue.

Quantitative Data

While specific quantitative data for the reactivity of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde is not extensively reported in the literature, data from analogous systems can provide valuable insights. The following table summarizes typical reaction conditions for Schiff base formation with related hydroxy-dicarboxaldehydes.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde | 2,4-dichloroaniline | Ethanol | Reflux | 3-[(2,4-Dichlorophenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde | Not Reported | |

| Salicylaldehyde | Ethylenediamine (0.5 eq.) | 95% Ethanol | Gentle boil, 10 min | SALEN-H2 (mono-condensation product not isolated) | Not Reported | [1] |

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehyde | Glacial Acetic Acid | Reflux, >8 h | Schiff Base | Not Reported | [2] |

Experimental Protocols

The following is a generalized experimental protocol for the selective mono-condensation of 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde with a primary amine to form a mono-Schiff base. This protocol is adapted from procedures for similar compounds.[1][2]

Materials:

-

2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde

-

Primary amine (1 equivalent)

-

Ethanol (or another suitable solvent like methanol or glacial acetic acid)

-

Magnetic stirrer and hotplate

-

Condenser

-

Standard glassware for reaction and workup

Procedure:

-

Dissolve 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate container, dissolve one molar equivalent of the primary amine in ethanol.

-

Slowly add the amine solution to the stirred solution of the dialdehyde.

-

Attach a condenser to the flask and heat the reaction mixture to a gentle reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the formation of the mono-Schiff base.

Visualization of Reactivity Principles

The differential reactivity of the aldehyde groups can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this principle.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Hydroxyisophthalaldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted hydroxyisophthalaldehydes, particularly 2-hydroxy- and 4-hydroxyisophthalaldehyde and their derivatives, represent a critical class of aromatic compounds that serve as foundational building blocks in medicinal chemistry, materials science, and coordination chemistry. Their unique structural motif, featuring a phenolic hydroxyl group flanked by two formyl groups, imparts a high degree of reactivity and versatility, enabling the synthesis of complex macrocycles, Schiff base ligands, and biologically active molecules. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this important class of molecules.

Historical Perspective: The Dawn of Aromatic Formylation

The story of substituted hydroxyisophthalaldehydes is intrinsically linked to the development of powerful synthetic reactions capable of introducing formyl groups onto activated aromatic rings. While the specific first synthesis of the parent 2-hydroxyisophthalaldehyde (2,6-diformylphenol) and 4-hydroxyisophthalaldehyde (2,4-diformylphenol) is not pinpointed to a single discovery, their preparation was made possible by pioneering work in aromatic chemistry from the late 19th and early 20th centuries.

The primary methods for their synthesis evolved from three major named reactions:

-

The Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann in 1876, this reaction demonstrated the ortho-formylation of phenols using chloroform in a basic medium.[1][2][3] While primarily used for mono-formylation to produce salicylaldehydes, variations of this reaction laid the groundwork for introducing multiple formyl groups.[1][2][3][4]

-

The Duff Reaction: Developed by James C. Duff in the 1930s and 1940s, this method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically targeting the ortho-position of phenols.[5] Notably, Duff's work included the diformylation of cresols, marking a significant step towards the synthesis of substituted hydroxyisophthalaldehydes.[5]

-

The Vilsmeier-Haack Reaction: Originating from the work of Anton Vilsmeier and Albrecht Haack in 1927, this reaction employs a substituted formamide (like DMF) and an acid chloride (like POCl₃) to formylate electron-rich aromatic rings.[6][7][8][9][10] Its high reactivity and applicability to a wide range of substrates have made it a valuable tool in this field.[6][7][8][9][10]

It was the refinement and adaptation of these fundamental reactions, particularly the Duff reaction, that enabled the efficient and selective synthesis of various substituted hydroxyisophthalaldehydes, paving the way for their widespread use in modern chemistry.

Synthetic Methodologies and Quantitative Analysis

The synthesis of substituted hydroxyisophthalaldehydes is most effectively achieved through the diformylation of precursor phenols. The choice of reaction is critical and depends on the desired substitution pattern and the nature of the substituents on the starting phenol. A modified Duff reaction using trifluoroacetic acid as both the solvent and catalyst has proven particularly effective for the synthesis of 4-substituted-2,6-diformylphenols.[11][12]

Quantitative Data on the Synthesis of 4-Substituted-2,6-diformylphenols

The following table summarizes the yields and physical properties of various 4-substituted-2,6-diformylphenols synthesized via a modified Duff reaction.[12] This data highlights the efficiency of the method for a range of electron-donating and electron-withdrawing substituents.

| Starting Phenol (4-Substituent) | Product: 4-Substituted-2,6-diformylphenol | Yield (%) | Melting Point (°C) |

| tert-Butyl | 4-tert-Butyl-2,6-diformylphenol | 65 | 102-103 |

| Methyl | 2,6-Diformyl-4-methylphenol | 68 | 137-139 |

| Methoxy | 2,6-Diformyl-4-methoxyphenol | 70 | 136-137 |

| Bromo | 4-Bromo-2,6-diformylphenol | 67 | 170-171 |

| Chloro | 4-Chloro-2,6-diformylphenol | 61 | 148-150 |

| Nitro | 2,6-Diformyl-4-nitrophenol | 4 | 124-126 |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for the key reactions used to synthesize substituted hydroxyisophthalaldehydes.

Protocol 1: Modified Duff Reaction for 4-Substituted-2,6-diformylphenols[12]

This protocol describes a one-pot synthesis that allows for efficient diformylation of 4-substituted phenols.

Reagents:

-

4-Substituted Phenol (e.g., p-cresol, 37.3 mmol)

-

Hexamethylenetetramine (75.5 mmol, 2.0 equivalents)

-

Anhydrous Trifluoroacetic Acid (TFA, 50 mL)

-

4 M Hydrochloric Acid (HCl)

-

Cyclohexane (for recrystallization)

Procedure:

-

A mixture of the 4-substituted phenol and hexamethylenetetramine is prepared in a round-bottom flask.

-

Anhydrous trifluoroacetic acid is added to the mixture.

-

The reaction mixture is heated to reflux and maintained for 24 hours.

-

After cooling, the mixture is poured into 300 mL of 4 M HCl.

-

For oily products, the aqueous layer is extracted with dichloromethane. The organic extracts are combined, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane.

-

The purified product is recrystallized from cyclohexane to yield the pure 4-substituted-2,6-diformylphenol.

Protocol 2: General Reimer-Tiemann Reaction[2][13]

This protocol outlines the general steps for the formylation of a phenol, which can lead to diformylated products under specific conditions, although yields are often lower and purification more complex than the modified Duff reaction.

Reagents:

-

Phenol (e.g., 30.9 mmol)

-

Sodium Hydroxide (8.0 equivalents)

-

Ethanol/Water (2:1 mixture, 100 mL)

-

Chloroform (2.0 equivalents)

-

Ethyl Acetate (for extraction)

Procedure:

-

A solution of the phenol and sodium hydroxide in the ethanol/water mixture is heated to 70 °C in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Chloroform is added dropwise to the heated solution over a period of 1 hour.

-

The resulting mixture is stirred vigorously for an additional 3 hours at 70 °C.

-

The mixture is then cooled to room temperature, and the ethanol is removed by evaporation under reduced pressure.

-

The remaining aqueous solution is acidified to a pH of 4-5 with dilute HCl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to isolate the hydroxyisophthalaldehyde.

Protocol 3: General Vilsmeier-Haack Reaction[6][7]

This protocol describes the formylation of an electron-rich aromatic compound using a pre-formed Vilsmeier reagent.

Reagents:

-

Substrate (e.g., a phenol derivative, 44.5 mmol)

-

N,N-Dimethylformamide (DMF, 440 mL)

-

(Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equivalents)

-

Sodium Acetate (5.6 equivalents)

-

Diethyl Ether (for extraction)

Procedure:

-

The substrate is dissolved in DMF in a flask and cooled to 0 °C.

-

The Vilsmeier reagent is added to the cooled solution.

-

The reaction is stirred for 6.5 hours at room temperature.

-

The mixture is cooled back to 0 °C, and a solution of sodium acetate in water is added and stirred for 10 minutes.

-

The reaction mixture is diluted with water and extracted with diethyl ether.

-

The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the formylated product.

Key Reaction Mechanisms and Synthetic Workflows

The utility of substituted hydroxyisophthalaldehydes stems from the chemical pathways that create them and their subsequent use in synthesis. The following diagrams, rendered in DOT language, illustrate these critical processes.

Application in Synthesis: Schiff Base Formation

A primary application of hydroxyisophthalaldehydes is the synthesis of Schiff bases, which are pivotal ligands in coordination chemistry and serve as intermediates for many biologically active compounds.[13][14] The dual formyl groups allow for condensation with two equivalents of a primary amine to form complex di-imine structures.

Conclusion and Future Outlook

The development of synthetic routes to substituted hydroxyisophthalaldehydes, from the early explorations of aromatic formylation to modern, high-yield protocols, has provided chemists with a powerful and versatile molecular scaffold. The ability to readily synthesize these compounds with a variety of substituents has been crucial for advancements in the design of complex ligands for metal catalysis, the development of novel fluorescent sensors, and the exploration of new therapeutic agents.[15][16][17][18][19] As research in these areas continues to expand, the demand for efficient and selective syntheses of tailored hydroxyisophthalaldehyde derivatives will undoubtedly grow, ensuring that this venerable class of compounds remains a cornerstone of modern chemical synthesis.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Contact Support [mychemblog.com]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. ajrconline.org [ajrconline.org]

- 8. jocpr.com [jocpr.com]

- 9. scirp.org [scirp.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]

- 12. lookchem.com [lookchem.com]

- 13. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. jchemrev.com [jchemrev.com]

- 19. pcbiochemres.com [pcbiochemres.com]

Unveiling the Electronic Landscape: A Theoretical Deep-Dive into 4-tert-Butyl-2,6-diformylphenol

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 4-tert-Butyl-2,6-diformylphenol, a key building block in the synthesis of complex macrocycles, chemosensors, and other advanced materials. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, designing novel derivatives, and interpreting experimental data. This document summarizes the computational methodologies and presents key electronic and structural data in a clear, accessible format.

Introduction to the Electronic Structure

The electronic structure of a molecule dictates its chemical behavior. For 4-tert-Butyl-2,6-diformylphenol, the interplay between the electron-donating phenolic hydroxyl and tert-butyl groups and the electron-withdrawing diformyl groups creates a unique electronic environment. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing this environment. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its function in larger molecular systems.

Computational Methodology

The data presented in this guide are representative of results obtained from standard computational chemistry protocols. The methodologies employed in the cited literature for similar molecular systems provide a robust framework for studying 4-tert-Butyl-2,6-diformylphenol.

Density Functional Theory (DFT)

A widely used method for these types of calculations is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. This is typically paired with a triple-zeta basis set, such as 6-311G(d,p), which provides a good balance between accuracy and computational cost.[1] Geometry optimization is performed to find the lowest energy conformation of the molecule, and frequency calculations are then carried out to confirm that the optimized structure corresponds to a true energy minimum. All calculations are typically performed using a software package such as Gaussian.[1]

The workflow for such a theoretical calculation can be visualized as follows:

Figure 1: A generalized workflow for the theoretical calculation of the electronic structure of a molecule.

Key Electronic and Structural Parameters

The following tables summarize the kind of quantitative data that is typically obtained from theoretical calculations on 4-tert-Butyl-2,6-diformylphenol and its derivatives.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its behavior in electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

| Parameter | Energy (a.u.) | Description |

| HOMO Energy | -0.201 | Energy of the highest occupied molecular orbital.[1] |

| LUMO Energy | -0.045 | Energy of the lowest unoccupied molecular orbital.[1] |

| HOMO-LUMO Gap | 0.156 | An indicator of the molecule's excitability and chemical stability.[1] |

Table 1: Representative Frontier Molecular Orbital Energies.

Optimized Geometrical Parameters

DFT calculations provide a detailed picture of the molecule's three-dimensional structure. The following table presents selected bond lengths and angles for a macrocyclic Schiff's base containing the 4-tert-Butyl-2,6-diformylphenol moiety, as determined by DFT calculations.[2]

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.42 |

| C-O (phenolic) | 1.36 |

| C=O (formyl) | 1.23 |

| C-C (tert-butyl) | 1.54 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 121 |

| C-C-O (phenolic) | 120 |

| C-C=O (formyl) | 124 |

Table 2: Selected Optimized Geometrical Parameters for a Derivative.

The molecular structure of 4-tert-Butyl-2,6-diformylphenol is depicted below, with a standard atom numbering scheme.

Figure 2: Atom numbering scheme for 4-tert-Butyl-2,6-diformylphenol.

Conclusion

Theoretical calculations provide invaluable insights into the electronic structure and properties of 4-tert-Butyl-2,6-diformylphenol. The methodologies outlined in this guide, particularly DFT with the B3LYP functional, offer a reliable means of predicting the molecule's geometry, orbital energies, and other electronic parameters. This information is essential for researchers and scientists working on the design and synthesis of new materials and pharmaceuticals based on this versatile molecular scaffold. The data presented herein serves as a foundational reference for future computational and experimental investigations.

References

Methodological & Application

Synthesis of Schiff Bases Using 5-(tert-Butyl)-2-hydroxyisophthalaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-(tert-Butyl)-2-hydroxyisophthalaldehyde, also known as 4-tert-Butyl-2,6-diformylphenol. These compounds and their metal complexes are of significant interest due to their diverse applications in sensing, catalysis, and biology.

Application Notes

Schiff bases derived from this compound are versatile ligands capable of forming stable complexes with a variety of metal ions. The presence of two aldehyde functional groups allows for the synthesis of both mononuclear and binuclear complexes, as well as macrocyclic structures. The bulky tert-butyl group enhances solubility in organic solvents and can influence the steric and electronic properties of the resulting Schiff base and its metal complexes.

Fluorescent Chemosensors

Schiff bases are widely explored as chemosensors due to their chelating ability and the potential for changes in their optical properties upon binding with analytes like metal ions.[1] Schiff bases synthesized from this compound have been utilized as "turn-on" fluorescent chemosensors for specific metal ions.

-

Zinc Ion (Zn²⁺) Detection: A Schiff base synthesized from 4-tert-butyl-2,6-diformylphenol has been reported as a fluorescent chemosensor for zinc ions, with applications in live cell imaging. The binding of Zn²⁺ to the Schiff base ligand can lead to the formation of a rigid complex, which enhances the fluorescence emission. This "chelation-enhanced fluorescence" (CHEF) effect allows for the selective and sensitive detection of Zn²⁺.[1]

Catalysis

Metal complexes of Schiff bases are effective catalysts in a variety of organic transformations.[2][3] The catalytic activity is influenced by the nature of the metal ion and the ligand framework.

-

Oxidation Reactions: Cobalt-Schiff base complexes have been used to catalyze the oxidation of toluene to valuable products like benzaldehyde, benzyl alcohol, and benzoic acid.[4] While not specifically using this compound, this highlights the potential of its Schiff base complexes in oxidation catalysis. The mechanism often involves the activation of molecular oxygen or other oxidants by the metal complex.[2]

-

Hydrolysis and Other Reactions: Copper complexes of amino acid-based Schiff bases have been shown to hydrolyze esters at a much faster rate than free Cu(II) ions.[3] This suggests that Schiff base complexes derived from this compound could be designed to catalyze a range of reactions.

Biological and Antimicrobial Activity

Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The biological activity is often enhanced upon chelation with a metal ion.[7]

-

Antimicrobial Agents: The imine group (-C=N-) in Schiff bases is crucial for their biological activity.[8] Metal complexes of Schiff bases can exhibit enhanced antimicrobial activity compared to the free ligand.[7] This is attributed to the increased lipophilicity of the complex, which facilitates its penetration through the cell membranes of microorganisms. While specific data for Schiff bases from this compound is limited in the search results, the general principle is well-established for other Schiff bases. For example, Schiff bases derived from other aldehydes have shown activity against Staphylococcus aureus and Escherichia coli.[9][10]

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine. The reaction is typically carried out in a 1:2 molar ratio of the dialdehyde to the amine to ensure the formation of the bis-Schiff base.[11]

Materials:

-

This compound (4-tert-Butyl-2,6-diformylphenol)

-